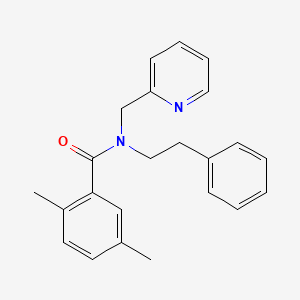

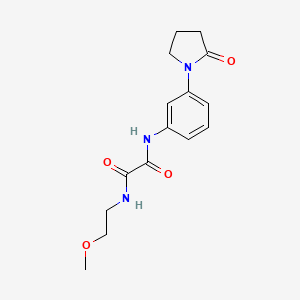

![molecular formula C18H26N4O2S2 B2974599 5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034311-62-9](/img/structure/B2974599.png)

5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

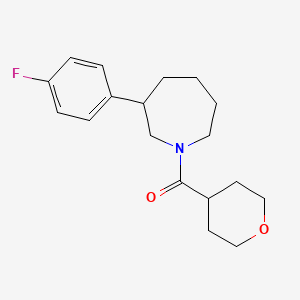

The compound contains several functional groups including an imidazole ring, a sulfonyl group, a piperidine ring, and a tetrahydrothieno[3,2-c]pyridine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, and it’s often found in many pharmaceuticals . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety .

Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings are likely to contribute to the compound’s basicity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the imidazole ring is known to participate in various chemical reactions due to its amphoteric nature .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure and functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The chemical synthesis of related thieno[2,3-c]pyridines and imidazo[1,2-a]pyridines involves reactions with sulfur and active methylene nitriles, showcasing the chemical versatility and the potential for generating a variety of derivatives for further biological or chemical studies (El-Kashef et al., 2007).

Antimicrobial and Antiulcer Activities

- Compounds with structural similarities to the target compound have been investigated for antimicrobial activities, suggesting potential for the development of new antimicrobial agents. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown antimicrobial activity, indicating the potential of the sulfonamide group in contributing to biological activity (Ammar et al., 2004).

Therapeutic Applications

- Imidazo[1,2-a]pyridine scaffolds, closely related to the compound , have been extensively explored for their therapeutic potential, including anticancer, antimicrobial, and anticonvulsant activities. This highlights the possibility of utilizing such compounds in the development of new therapeutic agents (Deep et al., 2016).

Catalysis and Organic Synthesis

- The use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst for the synthesis of tetrasubstituted imidazoles underlines the role of such compounds in facilitating organic transformations, thereby contributing to the field of catalysis and synthetic organic chemistry (Zare et al., 2015).

Pharmacological Studies

- The exploration of non-sulfonamide 5-HT6 receptor partial inverse agonists among imidazo[4,5-b]pyridine derivatives for their cognition-enhancing properties signifies the potential of structurally related compounds in addressing neurological disorders and improving cognitive functions (Vanda et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S2/c1-14(2)21-12-18(19-13-21)26(23,24)22-8-3-16(4-9-22)20-7-5-17-15(11-20)6-10-25-17/h6,10,12-14,16H,3-5,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHGDYXTNDDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)

![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)